REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[C:4]([CH3:9])[N:3]=1.[OH2:10].[CH3:11][O-].[Na+].CO>C1(C)C=CC=CC=1.C(OC)(C)(C)C>[CH3:11][O:10][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[C:4]([CH3:9])[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
30.6 kg
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=C(C=C1)Br)C
|
Name
|
|
Quantity
|
154.2 kg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
124.1 kg
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
98 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
97 kg
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove 105.7 kg of distillate
|
Type
|
CUSTOM
|
Details
|
to produce a solution
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 65–75° C. for 6 hours until reaction completion, (HPLC analysis indicated 1.6 area % starting material remained)
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic phase washed twice with 5% brine (139 kg) and once with 20% brine (165 kg)
|
Type
|
FILTRATION
|
Details
|
The organic phase was clarified by filtration and 51 kg
|
Type
|
CUSTOM
|
Details
|
was removed by vacuum distillation at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=C(C=C1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.4 kg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |